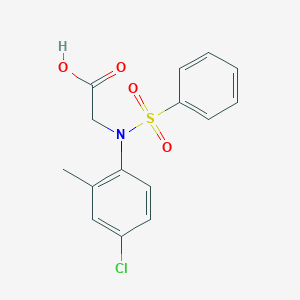

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

Description

N-(4-Chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine (CAS: 425414-88-6 and 360571-16-0) is a sulfonamide-glycine hybrid compound characterized by a 4-chloro-2-methylphenyl group and a phenylsulfonyl moiety linked to a glycine backbone. Its molecular formula is C₁₅H₁₃ClNO₄S (molar mass: 338.79 g/mol).

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-11-9-12(16)7-8-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZHFBYAPZFWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and phenylsulfonyl chloride.

Reaction: The 4-chloro-2-methylaniline is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The chloro group can be oxidized to form a corresponding sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thiols.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Aromatic Rings

2.1.1. N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 351494-91-2)

- Structure : Replaces the 4-chloro-2-methylphenyl group with a 4-methylphenyl substituent.

- Molecular Formula: C₁₆H₁₇NO₄S (319.38 g/mol).

- Increased lipophilicity due to dual methyl groups may enhance membrane permeability but reduce solubility .

2.1.2. N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine (CAS: 117309-44-1)

- Structure : Features a nitro group at the phenyl ring’s meta position.

- Molecular Formula : C₁₄H₁₂N₂O₆S (336.32 g/mol).

- Key Differences :

2.1.3. N-(5-Chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine (CAS: 328010-58-8)

- Structure : Combines chloro and methoxy substituents.

- Molecular Formula: C₁₅H₁₃ClNO₅S (355.79 g/mol).

- Key Differences :

2.2. Functional Group Modifications

2.2.1. Methyl Ester Derivatives

- Example : N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester (CAS: 331749-97-4).

- Structure : Methyl ester replaces the carboxylic acid.

- Molecular Formula: C₁₆H₁₇NO₄S (319.38 g/mol).

- Key Differences: Esterification increases lipophilicity, enhancing absorption but requiring hydrolysis to the active acid form.

2.2.2. Fluorine-Substituted Analogs

- Example : Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 863187-31-9).

- Structure : Fluorine at the phenyl ring’s para position.

- Molecular Formula: C₁₅H₁₂ClFNO₄S (371.77 g/mol).

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is a sulfonyl glycine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety, suggests various applications in pharmacology, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.81 g/mol. Its structural features can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClNO4S |

| Molecular Weight | 335.81 g/mol |

| Functional Groups | Chloro, Sulfonyl, Glycine |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 4-chloro-2-methylaniline and phenylsulfonyl chloride.

- Reaction Conditions :

- Reacting 4-chloro-2-methylaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

- Coupling the sulfonamide with glycine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an enzyme inhibitor . Its mechanism involves binding to the active sites of specific enzymes, thereby blocking substrate access. This property is particularly relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs), where inhibition of cyclooxygenase (COX) enzymes is crucial for anti-inflammatory activity.

Receptor Modulation

The compound is also being explored for its potential as a receptor modulator . By binding to receptor sites, it may alter signaling pathways associated with various physiological processes, including pain and inflammation management.

Research Findings and Case Studies

-

Anti-inflammatory Activity :

- A study demonstrated that compounds similar to this compound exhibited significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The compound's structure suggests enhanced binding affinity due to the presence of chlorine and methyl groups on the phenyl rings .

-

Cancer Research :

- Investigations into the compound's effects on cancer cell lines revealed potential anticancer properties through COX-2 inhibition, which is linked to tumor growth and metastasis. The selective inhibition of COX-2 over COX-1 may reduce gastrointestinal side effects commonly associated with traditional NSAIDs .

- Mechanism of Action Studies :

Comparative Analysis with Related Compounds

To highlight the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | Chlorophenyl and phenylsulfonyl groups | Moderate COX inhibition |

| N-(2-methylphenyl)-N-(phenylsulfonyl)glycine | Methyl group on different position | Reduced potency compared to target |

| N-(3-chloro-2-methylphenyl)-N-(tosyl)glycine | Tosyl group instead of methylsulfonyl | Altered solubility and interaction profile |

Q & A

Q. What are the key synthetic routes for N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine?

The synthesis typically involves sequential sulfonylation and glycine coupling. A plausible route includes:

- Sulfonylation : Reacting 4-chloro-2-methylaniline with phenylsulfonyl chloride under basic conditions (e.g., DIPEA in DMF) to form the sulfonamide intermediate.

- Glycine coupling : Introducing the glycine moiety via EDC/HOBt-mediated amidation or nucleophilic substitution with chloroacetic acid derivatives.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used to isolate the product, followed by recrystallization from ethanol/water . Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structure and purity .

Q. How is the purity and structural integrity of the compound validated?

- NMR spectroscopy : Chemical shifts for the sulfonyl group (e.g., ~3.3–3.5 ppm for , ~135–140 ppm for ) and aromatic protons (6.8–7.8 ppm) are key markers. Deuterated solvents (CDCl, DMSO-d) ensure resolution .

- Mass spectrometry : HRMS (ESI or EI) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm deviation from theoretical values .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. What are the recommended storage conditions for this compound?

Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture uptake, which can degrade sulfonamide bonds .

Advanced Research Questions

Q. How can low yields in the sulfonylation step be optimized?

Low yields often arise from incomplete sulfonylation or side reactions. Mitigation strategies include:

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Stoichiometry : A 1.2:1 molar ratio of phenylsulfonyl chloride to amine ensures excess electrophile.

- Temperature control : Maintain 0–5°C during sulfonylation to suppress dimerization . Monitoring reaction progress via TLC (eluent: 3:7 ethyl acetate/hexane, UV visualization) is advised .

Q. How to address discrepancies in 1H^1H1H NMR data for the final product?

Discrepancies may stem from residual solvents, tautomerism, or diastereomeric impurities. Solutions include:

- Deuterium exchange : Use DO to identify exchangeable protons (e.g., NH groups).

- Variable-temperature NMR : Resolve overlapping peaks by cooling the sample to –40°C.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating - and - couplings .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

- Electron-withdrawing substituents : The 4-chloro-2-methylphenyl group enhances electrophilicity, potentially improving enzyme inhibition (e.g., similar N-phenylglycine analogues in dental adhesives target collagen interactions) .

- Sulfonyl group modulation : Replacing phenylsulfonyl with heteroaromatic sulfonamides (e.g., pyridyl) may alter solubility and target affinity.

- In vitro assays : Prioritize enzyme inhibition studies (e.g., fluorescence polarization) and cell-based toxicity profiling .

Q. How to resolve challenges in scaling up the synthesis?

- Continuous flow chemistry : Reduces reaction time and improves reproducibility for sulfonylation steps.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and ease of removal.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Notes

- Contradiction analysis : If spectral data conflicts with expected outcomes, cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration) .

- Safety protocols : Use fume hoods for sulfonylation steps due to lachrymatory byproducts (e.g., SO) and wear nitrile gloves to prevent dermal exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.